molecular formula C14H17N B13580430 3-(Naphthalen-1-yl)butan-1-amine

3-(Naphthalen-1-yl)butan-1-amine

Cat. No.: B13580430
M. Wt: 199.29 g/mol
InChI Key: XEJAFKLDHNFMEC-UHFFFAOYSA-N
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Description

3-methyl-3-(naphthalen-1-ylamino)butan-1-amine , is an organic compound with the chemical formula C₁₄H₁₇N. It features a naphthalene ring system attached to a butylamine moiety.

Preparation Methods

Synthetic Routes::

    Alkylation of Naphthalene:

Industrial Production::
  • Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.

Chemical Reactions Analysis

3-(Naphthalen-1-yl)butan-1-amine can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding amine oxides.

    Reduction: Reduction with hydrogen gas (catalyzed by palladium on carbon, for example) converts the amine to the corresponding alcohol.

Common reagents and conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) in the presence of a suitable catalyst.

    Substitution: Alkyl halides or other electrophiles.

Major products:

  • Oxidation: this compound oxide.
  • Reduction: 3-(Naphthalen-1-yl)butan-1-ol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis due to its hindered amine motif.

    Biology: Investigated for potential biological activity.

    Medicine: Limited information available; further research is needed.

    Industry: Its unique structure may find applications in materials science and drug discovery.

Mechanism of Action

  • The exact mechanism of action remains unclear, especially in biological systems. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-naphthalen-1-ylbutan-1-amine

InChI

InChI=1S/C14H17N/c1-11(9-10-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10,15H2,1H3

InChI Key

XEJAFKLDHNFMEC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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